molecular formula C11H10N2O2 B3023542 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 4260-41-7

3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3023542
CAS RN: 4260-41-7
M. Wt: 202.21 g/mol
InChI Key: ALJHDIINIMWJOZ-UHFFFAOYSA-N
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Description

The compound 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The structure of this compound is characterized by the presence of a pyrimidine ring, a key component in many pharmaceuticals and biologically active molecules. The compound's relevance in research stems from its potential applications in chemotherapeutic treatments.

Synthesis Analysis

The synthesis of related uracil derivatives has been reported through a multi-component reaction process. For instance, the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves a palladium-catalyzed carbonylation of an α-chloroketone, in situ formation of a non-symmetrical urea, followed by a chemo-selective acylation and subsequent cyclization to yield the final product. This method demonstrates the potential for creating a variety of substituted pyrimidine diones, which could be applied to the synthesis of this compound as well .

Molecular Structure Analysis

Quantum chemical calculations using Density Functional Theory (DFT) have been employed to determine the energy and geometrical structure of similar compounds. These calculations provide insights into the vibrational wavenumbers, which can be compared with experimental FT-IR and FT-Raman spectra for validation. Such studies are crucial for understanding the molecular structure and behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine diones can be inferred from studies on their electronic properties. The frontier orbitals and band gap energies calculated by the Time-Dependent DFT (TD-DFT) approach give an indication of how these compounds might interact with other molecules, which is essential for their potential use in chemotherapeutic agents. The Natural Bond Orbital (NBO) analysis further explains the intramolecular charge transfer, which is a key factor in the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine diones, such as electric dipole moment, polarizability, and static hyperpolarizability, have been investigated to understand their behavior in different environments. These properties are significant for predicting the interaction of the compound with biological targets and its overall stability and solubility, which are critical factors for drug design and development .

Scientific Research Applications

Antitumor Activity

3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione derivatives have shown promising results in cancer research. A study by Liu, Zhao, and Lu (2020) synthesized a compound with significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting its potential as an anticancer agent (Liu, Zhao, & Lu, 2020).

Synthesis and Structural Exploration

The synthesis and structural exploration of pyrimidine derivatives, including those similar to this compound, have been extensively studied. For instance, Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing insights into their electronic structures and reactivity through density functional theory and spectroscopic analysis (Ashraf et al., 2019).

Antimicrobial Activity

Pyrimidine-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial properties. Sharma et al. (2011) synthesized novel pyrimidine derivatives and screened them for antimicrobial activity, finding that some compounds showed significant activity against various bacterial and fungal strains (Sharma, Shrivastava, Singla, & Bhat, 2011).

Synthesis and Characterization for Nucleoside Analogues

The derivatives of pyrimidine-2,4(1H,3H)-dione have been used in the synthesis of nucleoside analogues. El‐Barbary et al. (1995) explored the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives for potential use in nucleoside synthesis (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Herbicidal Activities

Some pyrimidine-2,4(1H,3H)-dione compounds have shown potential in agricultural applications as herbicides. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives and found that certain compounds exhibited significant herbicidal activities, particularly against Brassica napus (Huazheng, 2013).

Nonlinear Optical and Drug Discovery Applications

Pyrimidine-based derivatives have been studied for their potential in nonlinear optical and drug discovery applications. Mohan et al. (2020) synthesized novel bis-uracil derivatives and assessed their linear and nonlinear optical properties, suggesting their potential for device fabrications in this field (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

properties

IUPAC Name

3-(4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJHDIINIMWJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551429
Record name 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4260-41-7
Record name 3-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4260-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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